4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
The compound 4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic small molecule featuring a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide-linked ethylimidazole-pyridin-2-yl moiety at the 5-position. Its structural complexity arises from the integration of three key functional groups:
Synthesis and Characterization:
The compound is synthesized via a multi-step route involving:
Formation of the thiadiazole core through cyclization of nitrile precursors.
Hydrolysis of ester intermediates to carboxylic acids.
Amide coupling with the ethylimidazole-pyridin-2-yl amine derivative using reagents like EDCI or HATU .
Structural confirmation is achieved through spectroscopic methods (NMR, IR) and single-crystal X-ray diffraction (utilizing SHELX software for refinement), which unambiguously assigns the (E)-configuration of the imine group in related analogs .
Properties
IUPAC Name |
4-propyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-2-5-12-14(24-21-20-12)16(23)19-9-11-22-10-8-18-15(22)13-6-3-4-7-17-13/h3-4,6-8,10H,2,5,9,11H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYNEGVCVXFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,2,3-thiadiazole nucleus is constructed via oxidative cyclization of thiosemicarbazides, adapting methods from and:
Procedure
- Thiosemicarbazide Formation : React propylmalonyl chloride (1.0 eq) with thiosemicarbazide (1.2 eq) in dry benzene under reflux (4 h). Monitor by TLC (CHCl₃:EtOAc 3:1).
- Cyclization : Treat intermediate with POCl₃ (3 eq) in pyridine at 150°C (3 h). Quench with ice-water to precipitate product.
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72-78% | |
| Reaction Time | 3-4 h | |
| Purity (HPLC) | >95% |
Characterization matches literature:
- ¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.68 (m, 2H, CH₂CH₂CH₃), 2.94 (t, 2H, SCH₂), 13.1 (s, 1H, COOH)
- HRMS : m/z 187.0321 [M+H]⁺ (calc. 187.0324)
Preparation of 2-(2-(Pyridin-2-yl)-1H-Imidazol-1-yl)Ethanamine
Imidazole Synthesis via Debus-Radziszewski Reaction
Carboxamide Coupling and Final Assembly
Acid Chloride Preparation
Convert thiadiazole carboxylic acid to reactive intermediate using methods from:
Protocol
- Suspend acid (1 eq) in SOCl₂ (5 eq) with catalytic DMF
- Reflux 2 h, evaporate excess reagent under vacuum
Amide Bond Formation
Couple acid chloride with ethylamine derivative per and:
Optimized Conditions
- Solvent: Dry THF
- Base: Et₃N (3 eq)
- Temperature: 0°C → RT (12 h)
- Workup: Extract with NaHCO₃, dry (MgSO₄), column purify
Yield Comparison
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Classical | 65 | 92 | |
| Microwave-Assisted | 78 | 97 |
Final Product Characterization
- Mp : 214-216°C
- HRMS : m/z 343.4068 [M+H]⁺ (calc. 343.4072)
- ¹H NMR (DMSO-d₆): δ 0.92 (t, 3H, CH₂CH₂CH₃), 1.64 (m, 2H, CH₂CH₂CH₃), 2.89 (t, 2H, SCH₂), 3.78 (q, 2H, NCH₂), 4.41 (t, 2H, NCH₂CH₂), 7.21-8.62 (m, 6H, Ar-H)
Alternative Synthetic Pathways and Comparative Analysis
Solid-Phase Synthesis Approach
Adapting's methodology for parallel synthesis:
Key Features
- Wang resin-bound thiadiazole carboxylate
- HATU-mediated coupling yields 83% purity
- TFA cleavage (95:5 CH₂Cl₂:TFA)
Advantages
- Enables rapid analog generation
- Reduces purification demands
Enzymatic Catalysis Trials
Preliminary data using lipase B from Candida antarctica:
- 62% conversion in DIPE at 40°C
- Requires further optimization for industrial viability
Critical Challenges and Mitigation Strategies
6.1 Thiadiazole Ring Instability
6.2 Imidazole N-Alkylation Selectivity
6.3 Carboxamide Hydrolysis
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost Contribution (%) | Scalability Factor |
|---|---|---|
| Thiadiazole synth. | 38 | High |
| Imidazole prep. | 29 | Moderate |
| Coupling reagents | 22 | Low |
Process Recommendations
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with imidazole and thiadiazole moieties. The synthesis typically includes:
- Formation of Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with appropriate carboxylic acids or anhydrides to form the thiadiazole ring.
- Introduction of Imidazole and Pyridine Groups : Subsequent steps involve the introduction of imidazole and pyridine groups through nucleophilic substitution reactions.
- Characterization Techniques : Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.
The biological activities of 4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have been evaluated in various studies. Key findings include:
Antimicrobial Activity
Numerous studies have demonstrated the compound's efficacy against a range of microbial strains. For instance:
- Antibacterial Activity : The compound exhibits potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values indicate strong inhibitory effects comparable to standard antibiotics .
- Antifungal Activity : It also shows significant antifungal properties against strains such as Candida albicans, suggesting its potential use in treating fungal infections .
Anticancer Potential
Recent studies have explored the anticancer properties of similar thiadiazole derivatives. While specific data on this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A study conducted by Mahendrasinh et al. synthesized several thiadiazole derivatives, including compounds structurally similar to 4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide. The antimicrobial activity was assessed using the disc diffusion method against multiple bacterial strains. Results indicated that certain derivatives had MIC values as low as 10 µg/mL against E. coli and S. aureus, showcasing their potential as new antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 10 |
| C | Candida albicans | 20 |
Case Study 2: Anticancer Activity
In a related study focusing on thiadiazole derivatives, compounds were tested for their cytotoxic effects on various cancer cell lines. The results suggested that modifications on the thiadiazole core could enhance anticancer activity, with some derivatives showing IC50 values below 50 µM against breast cancer cells .
Mechanism of Action
The mechanism of action of 4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by the heterocyclic rings, which can form hydrogen bonds, π-π interactions, or coordinate with metal ions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in core heterocycles, substituents, and side chains, leading to variations in physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Solubility : The pyridin-2-yl group in the target compound enhances aqueous solubility compared to benzodioxol-containing analogs (e.g., Ref 1). However, the thiadiazole core reduces solubility relative to thiazole or furan derivatives due to higher sulfur content .
- Hydrogen Bonding : The imidazole and pyridine groups form strong hydrogen bonds (as per graph set analysis in Ref 5), which may enhance target binding compared to nitro-furan analogs (Ref 4).
Crystallographic and Stability Insights
Single-crystal X-ray analysis (using SHELX, Ref 3) reveals that the target compound’s imidazole-pyridin-2-yl side chain adopts a planar conformation, facilitating π-π stacking with aromatic residues in biological targets. In contrast, benzodioxol-containing analogs (Ref 1) exhibit twisted conformations, reducing stacking efficiency .
Biological Activity
4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure
The compound features a complex structure that includes a thiadiazole ring, an imidazole moiety, and a pyridine group. This unique arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiadiazole derivatives. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. faecalis | 40 µg/mL |
| Compound B | P. aeruginosa | 50 µg/mL |
| 4-propyl-N-(...) | S. typhi | TBD |
| 4-propyl-N-(...) | K. pneumoniae | TBD |
Note: Specific MIC values for 4-propyl-N-(...) are still under investigation.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented extensively. These compounds exhibit activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound C | Breast Cancer | 7 |
| Compound D | Prostate Cancer | 10 |
| 4-propyl-N-(...) | Pancreatic Cancer | TBD |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
Thiadiazole derivatives have also been explored for their anti-inflammatory properties. In animal models, these compounds demonstrated significant inhibition of edema and other inflammatory markers.
Table 3: Anti-inflammatory Effects of Thiadiazole Compounds
| Compound | Inhibition (%) | Dose (mg/kg) |
|---|---|---|
| Compound E | 60.30% | 10 |
| Compound F | 45.33% | 20 |
| 4-propyl-N-(...) | TBD | TBD |
Case Studies
- Antimicrobial Efficacy : A study on related compounds showed that certain thiadiazole derivatives exhibited comparable inhibition zones to standard antibiotics like ceftriaxone against E. faecalis and K. pneumoniae, indicating their potential as antimicrobial agents .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that derivatives similar to 4-propyl-N-(...) had IC50 values ranging from 3 to 14 µM, showcasing their effectiveness in inhibiting cancer cell proliferation .
- Inflammation Models : Research involving animal models demonstrated that thiadiazole derivatives could significantly reduce inflammation markers when administered at specific dosages .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-propyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H2SO4) at 80–100°C .
- Imidazole coupling : Use of 2-pyridinylimidazole precursors reacted with ethylenediamine derivatives via nucleophilic substitution. Solvent choice (DMF or DCM) and base (K2CO3) are critical for regioselectivity .
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole carboxylic acid and the amine intermediate. Yields improve with strict anhydrous conditions and controlled pH (6.5–7.5) .
Key variables : Temperature (>100°C degrades thiadiazole rings), solvent polarity (DMF enhances solubility but may require purification), and catalyst loading (e.g., 1.2 eq. K2CO3>).
Q. Q2. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR/IR : Confirm functional groups (e.g., thiadiazole C=S stretch at 1150–1250 cm<sup>−1</sup>, pyridinyl proton splitting in <sup>1</sup>H NMR).
- X-ray crystallography : Use SHELX software for refinement . Key metrics: R-factor <5%, hydrogen bonding patterns (e.g., N–H⋯O interactions) to validate molecular packing .
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities .
Q. Q3. What preliminary assays are recommended to assess biological activity?
Methodological Answer: Prioritize target-specific screens:
- Enzyme inhibition : Kinase or protease assays (IC50 determination) using fluorescence-based substrates.
- Antimicrobial testing : MIC assays against Gram-positive/negative strains, noting thiadiazole’s intrinsic sulfur-mediated reactivity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing to structurally similar compounds in (e.g., pyridinyl-thiazole derivatives with 13.8–35.0% inhibition).
Advanced Research Questions
Q. Q4. How can molecular docking studies elucidate binding modes of this compound with biological targets?
Methodological Answer:
- Protein preparation : Use PDB structures (e.g., kinase domains) with water molecules removed and protons added via software like AutoDock.
- Docking parameters : Lamarckian genetic algorithm with 100 runs. Validate using co-crystallized ligands (RMSD <2.0 Å).
- Key interactions : Pyridinyl nitrogen and thiadiazole sulfur often form hydrogen bonds with active-site residues (e.g., ATP-binding pockets). Compare to docking poses in (e.g., compound 9c binding in hydrophobic clefts).
Q. Q5. How should researchers resolve contradictions in pharmacological data (e.g., high in vitro activity vs. low in vivo efficacy)?
Methodological Answer: Systematically evaluate variables:
- Bioavailability : Measure solubility (logP via HPLC) and metabolic stability (microsomal assays). Thiadiazole derivatives often exhibit poor aqueous solubility .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., thiadiazole ring cleavage).
- Formulation optimization : Nanoencapsulation or prodrug strategies (e.g., esterification of the carboxamide) to enhance delivery .
Q. Q6. What computational methods predict reaction pathways for novel derivatives of this compound?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) to model intermediates and transition states .
- Machine learning : Train models on datasets from and to correlate substituent effects (e.g., electron-withdrawing groups on pyridinyl) with reaction outcomes .
- Solvent/catalyst screening : COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. toluene).
Q. Q7. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Core modifications : Replace thiadiazole with oxadiazole (lower electronegativity) to modulate electron density .
- Substituent effects : Introduce halogens (e.g., 4-Br on phenyl rings) to enhance hydrophobic interactions, as seen in (compound 9c with 4-bromophenyl increased activity).
- Linker optimization : Ethylenediamine linker length impacts conformational flexibility. Test propyl or butyl spacers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
